molecular formula C16H27N3O4 B6754169 1-[3-[3-Ethyl-4-(2-hydroxypropyl)piperazin-1-yl]-3-oxopropyl]pyrrolidine-2,5-dione

1-[3-[3-Ethyl-4-(2-hydroxypropyl)piperazin-1-yl]-3-oxopropyl]pyrrolidine-2,5-dione

Cat. No.: B6754169
M. Wt: 325.40 g/mol
InChI Key: LIUHLSJQTWPCQG-UHFFFAOYSA-N
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Description

1-[3-[3-Ethyl-4-(2-hydroxypropyl)piperazin-1-yl]-3-oxopropyl]pyrrolidine-2,5-dione is a complex organic compound that features a piperazine and pyrrolidine ring system. These structures are known for their significant roles in medicinal chemistry due to their biological activity and versatility in drug design.

Properties

IUPAC Name

1-[3-[3-ethyl-4-(2-hydroxypropyl)piperazin-1-yl]-3-oxopropyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O4/c1-3-13-11-18(9-8-17(13)10-12(2)20)14(21)6-7-19-15(22)4-5-16(19)23/h12-13,20H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIUHLSJQTWPCQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCN1CC(C)O)C(=O)CCN2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-[3-Ethyl-4-(2-hydroxypropyl)piperazin-1-yl]-3-oxopropyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and deprotection steps using thiol reagents like PhSH (thiophenol) .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 1-[3-[3-Ethyl-4-(2-hydroxypropyl)piperazin-1-yl]-3-oxopropyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.

    Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

1-[3-[3-Ethyl-4-(2-hydroxypropyl)piperazin-1-yl]-3-oxopropyl]pyrrolidine-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-[3-Ethyl-4-(2-hydroxypropyl)piperazin-1-yl]-3-oxopropyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The piperazine and pyrrolidine rings allow the compound to bind to various receptors and enzymes, potentially inhibiting or activating their function. This interaction can modulate biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-[3-[3-Ethyl-4-(2-hydroxypropyl)piperazin-1-yl]-3-oxopropyl]pyrrolidine-2,5-dione is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound in various fields of research and development.

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